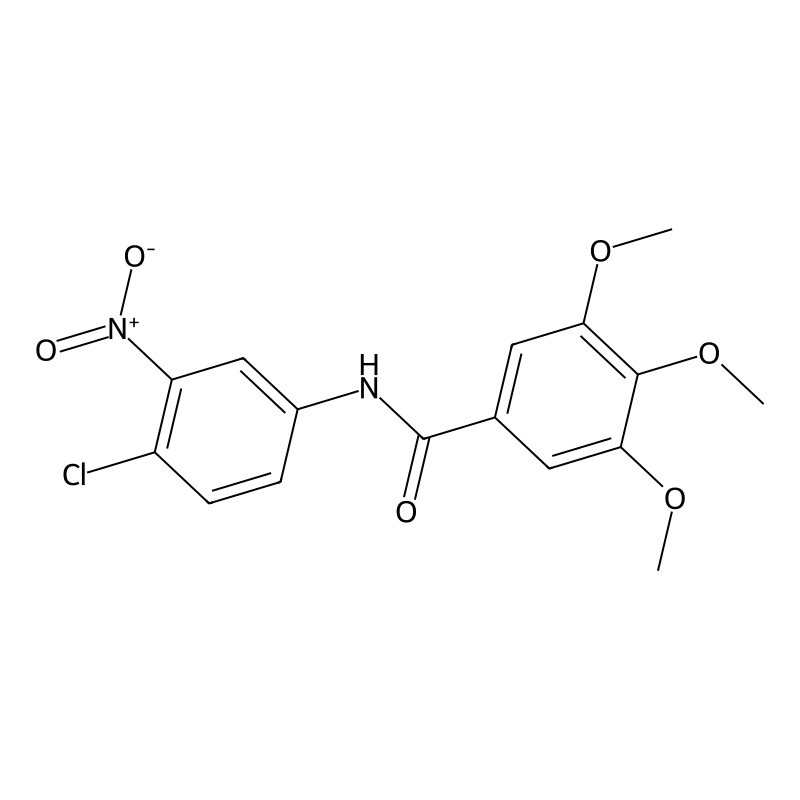

N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide is a chemical compound characterized by its complex structure, which includes a chloro group, a nitro group, and multiple methoxy substituents. Its molecular formula is , and it contains a benzanilide core, which is known for its diverse biological activities. The presence of the chloro and nitro groups on the aromatic ring enhances its reactivity and potential interactions in biological systems.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium or iron powder in acidic conditions.

- Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under suitable conditions.

- Acylation: The compound can also participate in acylation reactions, forming derivatives with different acyl groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon for reductions, and bases like sodium hydroxide for substitution reactions.

This compound exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors. The unique arrangement of functional groups allows it to interact with various biological targets, potentially leading to therapeutic applications such as anti-cancer or anti-inflammatory effects. Its activity may be attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules.

The synthesis of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide typically involves:

- Nitration: The starting material, 4-chloroaniline, undergoes nitration to yield 4-chloro-3-nitroaniline.

- Acylation: This intermediate is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

In industrial settings, these steps can be optimized for yield and purity using continuous flow reactors and automated systems to ensure consistent production conditions.

N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide has several applications:

- Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases due to its inhibitory properties against specific enzymes.

- Research Tool: In biochemical research, it can be used to study enzyme mechanisms and cellular pathways.

- Chemical Intermediates: This compound may act as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Studies have shown that N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide interacts effectively with various biological targets. For instance, its interaction with specific receptors has been linked to significant inhibitory activity against certain enzymes involved in cancer progression. These interactions are often characterized by binding affinities and inhibition constants that are determined through various biochemical assays.

Several compounds share structural features with N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide. These include:

- N-(4-bromo-3-nitrophenyl)-3,4,5-trimethoxybenzamide

- N-(4-fluoro-3-nitrophenyl)-3,4,5-trimethoxybenzamide

- N-(4-methyl-3-nitrophenyl)-3,4,5-trimethoxybenzamide

Uniqueness

The uniqueness of N-(4-chloro-3-nitrophenyl)-3,4,5-trimethoxybenzamide lies primarily in the presence of the chloro group at the para position relative to the nitro group. This configuration influences its electronic properties and reactivity compared to other halogenated analogs. The combination of electron-withdrawing groups (chloro and nitro) alongside electron-donating methoxy groups creates a distinct electronic profile that enhances its biological activity and interaction potential.